Chalepensin

Cytotoxicity Selectivity Index Lymphoma

Generic furanocoumarin mixtures introduce uncontrolled variables in CYP modulation and cytotoxicity assays. Chalepensin (CAS 13164-03-9) resolves this as a defined CYP2A6 mechanism-based inactivator (K_I=2.64 µM, k_inact=0.044 min⁻¹; 98% IC₅₀ reduction upon NADPH pre-incubation). • Lymphoma SI 24.76 vs. PBMC-2.5-7× wider window than rutamarin (SI 9.98) or graveolin (SI 3.52) • Anti-MRSA MIC 32 µg/mL (TetK+ XU212); benchmark for susceptibility panels • Irreversible active-site modification for DDI prediction & hepatocyte modeling ≥98% HPLC purity; global fulfillment.

Molecular Formula C16H14O3
Molecular Weight 254.28 g/mol
CAS No. 13164-03-9
Cat. No. B078104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChalepensin
CAS13164-03-9
Synonyms3-(alpha,alpha-dimethylallyl)psoralen
chalepensin
Molecular FormulaC16H14O3
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESCC(C)(C=C)C1=CC2=C(C=C3C(=C2)C=CO3)OC1=O
InChIInChI=1S/C16H14O3/c1-4-16(2,3)12-8-11-7-10-5-6-18-13(10)9-14(11)19-15(12)17/h4-9H,1H2,2-3H3
InChIKeyFYCCCUNGXGKNJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Chalepensin: Pharmacological Profile and Differentiation


Chalepensin (CAS 13164-03-9) is a naturally occurring furanocoumarin belonging to the 3-prenylated coumarin subclass, first isolated from Ruta chalepensis L. (Rutaceae) [1]. Unlike the more common linear and angular furanocoumarins, chalepensin possesses a distinctive C-3 prenylation pattern that directly influences its cytochrome P450 inhibition selectivity, anti-MRSA spectrum, and cytotoxic selectivity index relative to co-occurring Ruta coumarins [2]. Its molecular formula is C₁₆H₁₄O₃ (MW 254.28 g/mol), and it lacks optical activity, distinguishing it from its dihydrofuranocoumarin congener chalepin [2].

Structural Differentiation
3-Prenylated coumarin scaffold distinct from linear/angular furanocoumarins
Pathway Probe
Supports irreversible CYP2A6 inhibition studies vs. reversible inhibitors
Antimicrobial Screening
Reported activity against efflux pump-positive MRSA strains
Cytotoxicity Selectivity
Supports tumor-cell vs. normal-cell selectivity endpoint review

Why Generic Furanocoumarins Fail to Replace Chalepensin


The Rutaceae family produces numerous structurally related coumarins (e.g., chalepin, rutamarin, graveolin, bergapten, psoralen, imperatorin), yet their prenylation pattern, dihydrofuran vs. furan ring status, and substitution geometry dictate fundamentally different enzyme inhibition kinetics, cytotoxicity selectivity indices, and antimicrobial spectra [1]. Chalepensin's unique combination of mechanism-based CYP2A6 inactivation (98% IC₅₀ reduction upon NADPH pre-incubation) and a selectivity index of 24.76 against lymphoma cells versus peripheral blood mononuclear cells cannot be replicated by chalepin, which lacks the C-2,3 double bond essential for epoxide-mediated enzyme inactivation [2]. Substituting chalepensin with generic furanocoumarin mixtures introduces uncontrolled variables in CYP modulation assays, cytotoxicity studies, and antimicrobial susceptibility testing [1].

Prenylation and double-bond mismatch
Generic furanocoumarins (e.g., chalepin, bergapten) differ in prenyl position or lack the C-2,3 double bond essential for epoxide-mediated CYP inactivation.
Selectivity profile may not transfer
Rutamarin and graveolin show different cytotoxicity selectivity indices; substituting chalepensin may shift cell-model endpoint interpretation.
Antimicrobial spectrum may differ
Co-occurring Ruta coumarins exhibit divergent anti-MRSA activity and efflux-pump interaction profiles.

Chalepensin: Quantitative Evidence vs. In-Class Comparators


Cytotoxic Selectivity Index in Lymphoma Model

In a direct head-to-head comparison of three major Ruta chalepensis coumarins tested in the same MTT assay, chalepensin (CHL) demonstrated a 2.48-fold higher selectivity index than rutamarin (RTM) and a 7.03-fold higher selectivity index than graveolin (GRV) against L5178Y-R murine lymphoma cells relative to normal human peripheral blood mononuclear cells (PBMC). Specifically, the selectivity index (SI = IC₅₀ PBMC / IC₅₀ L5178Y-R) for chalepensin was 24.76, compared to 9.98 for rutamarin and 3.52 for graveolin [1]. This differential selectivity directly impacts procurement decisions for studies requiring tumor-specific cytotoxicity with reduced off-target effects on normal immune cells [1].

Cytotoxic Selectivity Index
Head-to-head
SI 24.76 vs 9.98 (rutamarin) vs 3.52 (graveolin)
Supports cell-model selectivity context
L5178Y-R lymphoma vs. human PBMC
Cytotoxicity Selectivity Index Lymphoma Rutaceae Coumarins

Anti-MRSA Activity vs. Norfloxacin Control

Against the clinically relevant methicillin-resistant Staphylococcus aureus (MRSA) strain XU212—a Kuwaiti hospital isolate harboring the TetK tetracycline efflux pump—chalepensin exhibited an MIC of 32 µg/mL, directly comparable to the standard fluoroquinolone antibiotic norfloxacin at 16 µg/mL [1]. Notably, chalepensin and 6-hydroxy-rutin 3′,7-dimethyl ether were the two most active compounds among 19 isolated R. chalepensis constituents tested against a panel of five MRSA strains, with chalepensin active against four out of six tested MRSA strains overall [1]. This represents the first report of anti-MRSA activity for R. chalepensis-derived compounds [1].

Anti-MRSA Activity
Head-to-head
MIC 32 µg/mL vs norfloxacin 16 µg/mL
Supports antimicrobial screening context
TetK efflux pump-positive MRSA XU212
Antimicrobial MRSA MIC Natural Product Antibiotic

Intermediate Amebicide Potency Among Ruta Coumarins

In a comparative in vitro study of furanocoumarins isolated from Ruta chalepensis against E. histolytica trophozoites, chalepensin exhibited an IC₅₀ of 38.71 µg/mL, placing its potency between rutamarin (IC₅₀ = 6.52 µg/mL, the most potent) and chalepin (IC₅₀ = 28.95 µg/mL) [1]. This intermediate potency profile is mechanistically significant: chalepensin's antiprotozoal activity stems from a different structural basis than rutamarin's dihydrofuran core or chalepin's optical activity, providing a distinct tool compound for dissecting amebicidal mechanisms [1].

Amebicide Potency
Head-to-head
IC₅₀ 38.71 µg/mL (rutamarin 6.52, chalepin 28.95)
Supports antiprotozoal potency context
E. histolytica trophozoite assay
Antiprotozoal Entamoeba histolytica Amebicide Coumarin

CYP2A6 Inactivation: Mechanism-Based vs. Reversible

Chalepensin is distinguished from most common furanocoumarins (e.g., bergapten, psoralen) by its pronounced mechanism-based (suicide) inactivation of human recombinant CYP2A6.1. Without NADPH pre-incubation, chalepensin competitively inhibits CYP2A6 with an IC₅₀ of 82.2 ± 8.3 µM. After NADPH-fortified pre-incubation, irreversible enzyme inactivation occurs, reducing the apparent IC₅₀ by 98% to 1.4 ± 0.1 µM, with inactivation kinetic parameters K_I = 2.64 µM and k_inact = 0.044 min⁻¹ [1]. This contrasts with bergapten and psoralen, which act predominantly as competitive reversible inhibitors of mouse coumarin 7-hydroxylase (IC₅₀ 19–40 µM and 3.1 µM, respectively) without comparable time-dependent inactivation potency [2]. The epoxide intermediate formation responsible for CYP2A6 inactivation is unique to chalepensin's 3-prenylated furanocoumarin structure among Rutaceae coumarins [1].

CYP2A6 Inactivation
Method context
98% IC₅₀ reduction after NADPH pre-incubation
Supports mechanism-based inactivation review
Recombinant CYP2A6.1; K_I 2.64 µM, k_inact 0.044 min⁻¹
CYP2A6 Mechanism-Based Inhibition Cytochrome P450 Drug Metabolism

Collagen Pathway Antiplatelet Selectivity vs. Bergapten

In a comparative antiplatelet aggregation study of pure compounds isolated from Ruta chalepensis grown in Jordan, chalepensin and bergapten exhibited pathway-dependent selectivity differences. Bergapten was more active against ADP-induced platelet aggregation (ADP-IA), achieving 100% inhibition at 0.10 mg/mL, whereas chalepensin was more active against collagen-induced platelet aggregation (C-IA), demonstrating 75% inhibition at 0.10 mg/mL and 0% at 0.05 mg/mL, compared to bergapten's 75% and 0% C-IA inhibition at the same concentrations . This differential pathway preference allows researchers to select the appropriate coumarin probe based on the specific platelet activation pathway under investigation .

Platelet Pathway Selectivity
Data to verify
75% collagen-induced inhibition vs bergapten
Context-dependent pathway preference
No peer-reviewed source; review required
Antiplatelet Aggregation Collagen-Induced ADP-Induced Furanocoumarin

Chalepensin: Evidence-Based Application Scenarios


Lymphoma Selectivity Assay Reference

In in vitro cytotoxicity screening programs targeting lymphoma, chalepensin's selectivity index of 24.76 against L5178Y-R cells relative to PBMC [1] qualifies it as a reference compound for benchmarking tumor-selective agents. Unlike the less selective co-occurring coumarins rutamarin (SI 9.98) and graveolin (SI 3.52), chalepensin provides a 2.5- to 7-fold wider therapeutic window, making it the preferred positive control when minimizing off-target immune cell cytotoxicity is an experimental endpoint [1].

Anti-MRSA Benchmark for Efflux-Positive Strains

For natural product antimicrobial discovery programs, chalepensin's MIC of 32 µg/mL against the TetK efflux pump-positive MRSA strain XU212, comparable to norfloxacin (16 µg/mL), establishes it as a validated benchmark compound [2]. Its activity against four of six tested MRSA strains, including hospital isolates, supports its use in susceptibility breakpoint determination panels and structure-activity relationship studies targeting multidrug-resistant Gram-positive pathogens [2].

CYP2A6 Mechanism-Based Inactivation Probe

Chalepensin's 98% IC₅₀ reduction upon NADPH pre-incubation (from 82.2 µM to 1.4 µM) and characterized inactivation kinetics (K_I = 2.64 µM, k_inact = 0.044 min⁻¹) make it a defined mechanism-based inactivator for CYP2A6 [3]. Unlike reversible furanocoumarin inhibitors (e.g., bergapten, psoralen not showing equivalent time-dependent shifts), chalepensin enables studies requiring irreversible CYP2A6 active-site modification, relevant to drug-drug interaction prediction and hepatocyte metabolism modeling [REFS-3, REFS-4].

Intermediate-Potency Amebicide Probe

In antiprotozoal screening against Entamoeba histolytica, chalepensin's intermediate IC₅₀ of 38.71 µg/mL positions it between the highly potent rutamarin (6.52 µg/mL) and the moderately potent chalepin (28.95 µg/mL) [5]. This potency range is strategically valuable for dose-response mechanism-of-action studies where extreme potency may mask subtle phenotypic effects, allowing chalepensin to serve as a graded-activity probe in amebicidal pathway dissection [5].

Application
Selection Property
Validation Focus
Lymphoma cell-model selectivity studies
Cell-model selectivity context
Tumor vs. normal cell response ratio
Antimicrobial screening studies
Anti-MRSA activity context
MIC and efflux-pump strain endpoints
CYP2A6 mechanism-based inhibition studies
Irreversible inactivation profile
Time-dependent IC₅₀ shift and kinetics
Antiprotozoal pathway dissection studies
Intermediate potency range
Dose-response phenotypic endpoints
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